2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone
CAS No.:
Cat. No.: VC16357126
Molecular Formula: C22H22FN3O2
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22FN3O2 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | YJHJZZSLCUXFCO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone, systematically describes its structure . Key components include:
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A 4-fluorophenyl group attached to an ethanone backbone.
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A piperazine ring substituted at the 1-position with a carbonyl-linked 1-methylindole group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂FN₃O₂ | |
| Molecular Weight | 379.4 g/mol | |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| InChIKey | YJHJZZSLCUXFCO-UHFFFAOYSA-N |
The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine ring serves as a flexible spacer, common in CNS-targeting pharmaceuticals . The 1-methylindole moiety may contribute to interactions with hydrophobic protein pockets, as seen in kinase inhibitors .
Stereochemical and Conformational Analysis
Although no explicit stereochemistry is reported, the piperazine ring’s chair conformation and the indole’s planar structure likely influence molecular interactions. The 3D conformer model from PubChem suggests rotational flexibility around the piperazine-ethanone bond .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalizing piperazine and indole precursors. A plausible route includes:
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Indole Activation: 1-Methylindole-3-carboxylic acid is converted to its acid chloride using thionyl chloride.
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Piperazine Substitution: The acid chloride reacts with piperazine to form 4-(1-methylindole-3-carbonyl)piperazine.
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Ethanone Coupling: The piperazine intermediate is alkylated with 2-(4-fluorophenyl)ethanone via nucleophilic acyl substitution.
Analytical Characterization
Thin-Layer Chromatography (TLC) monitors reaction progress, while purification employs column chromatography. Structural confirmation relies on:
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¹H/¹³C NMR: Assigns protons and carbons, verifying the fluorophenyl (δ ~7.2 ppm for aromatic H), piperazine (δ ~3.5 ppm for N-CH₂), and indole (δ ~7.5 ppm for aromatic H) groups.
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IR Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) from the ethanone and amide bonds.
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Mass Spectrometry: A molecular ion peak at m/z 379.4 confirms the molecular weight .
Mechanistic and Biological Insights
Comparative Analysis with Analogues
A related analogue, 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)ethanone (ChemSpider ID: 797724), lacks the methyl group on indole . This modification reduces steric hindrance, potentially altering target selectivity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Target Compound | C₂₂H₂₂FN₃O₂ | 379.4 g/mol | 1-Methylindole |
| Unmethylated Analogue | C₂₀H₂₀FN₃O | 337.4 g/mol | Unsubstituted Indole |
Research Applications and Future Directions
Medicinal Chemistry
The compound’s structure aligns with scaffolds explored in oncology (kinase inhibition) and neurology (GPCR modulation) . Preliminary in silico docking studies could prioritize targets like MET or serotonin receptors.
Material Science
Piperazine-indole hybrids may serve as ligands in coordination polymers, leveraging nitrogen sites for metal binding. Such applications remain unexplored but merit investigation.
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